Regulatory Identity Differentiation: Desmethyl Metolazone as EP Impurity C and USP Related Compound A
Desmethyl metolazone is explicitly designated as Metolazone EP Impurity C (European Pharmacopoeia) and Metolazone USP Related Compound A (United States Pharmacopeia), distinguishing it from other metolazone impurities such as EP Impurity D and EP Impurity E, which possess different chemical structures and chromatographic properties [1]. This regulatory codification mandates the use of desmethyl metolazone as a discrete reference standard rather than allowing substitution with structurally similar analogs.
| Evidence Dimension | Regulatory specification identity |
|---|---|
| Target Compound Data | Designated as EP Impurity C and USP Related Compound A |
| Comparator Or Baseline | Metolazone EP Impurity D and EP Impurity E (different structural entities) |
| Quantified Difference | Categorical (distinct impurity designation) |
| Conditions | European Pharmacopoeia and United States Pharmacopeia monographs |
Why This Matters
Procurement of an authenticated desmethyl metolazone reference standard is non-negotiable for ANDA submissions, regulatory method validation, and commercial batch release testing; no alternative impurity standard satisfies this specific monographic requirement.
- [1] Veeprho. Metolazone Impurities and Related Compounds (EP Impurity C, CAS 28524-40-5). View Source
